molecular formula C20H25N5O2 B11243974 (3-Methoxyphenyl){4-[6-(1-pyrrolidinyl)-3-pyridazinyl]piperazino}methanone

(3-Methoxyphenyl){4-[6-(1-pyrrolidinyl)-3-pyridazinyl]piperazino}methanone

Cat. No.: B11243974
M. Wt: 367.4 g/mol
InChI Key: KICJRRRMMGZZTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methoxyphenyl){4-[6-(1-pyrrolidinyl)-3-pyridazinyl]piperazino}methanone is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxyphenyl){4-[6-(1-pyrrolidinyl)-3-pyridazinyl]piperazino}methanone typically involves multi-step organic reactions. The initial step often includes the formation of the pyridazine ring, followed by the introduction of the piperazine moiety. The final step involves the attachment of the 3-methoxyphenyl group to the piperazine ring through a methanone linkage. Common reagents used in these reactions include pyrrolidine, pyridazine derivatives, and methoxybenzene.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. These methods ensure the efficient production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxyphenyl){4-[6-(1-pyrrolidinyl)-3-pyridazinyl]piperazino}methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aromatic and heterocyclic rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the aromatic and heterocyclic rings.

Scientific Research Applications

(3-Methoxyphenyl){4-[6-(1-pyrrolidinyl)-3-pyridazinyl]piperazino}methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Methoxyphenyl){4-[6-(1-pyrrolidinyl)-3-pyridazinyl]piperazino}methanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3-Methoxyphenyl)piperazine derivatives: These compounds share a similar core structure but differ in the substituents attached to the piperazine ring.

    Pyridazine derivatives: Compounds with a pyridazine ring and various substituents.

    Pyrrolidine derivatives: Compounds containing a pyrrolidine ring with different functional groups.

Uniqueness

(3-Methoxyphenyl){4-[6-(1-pyrrolidinyl)-3-pyridazinyl]piperazino}methanone is unique due to its combination of aromatic, piperazine, pyridazine, and pyrrolidine moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C20H25N5O2

Molecular Weight

367.4 g/mol

IUPAC Name

(3-methoxyphenyl)-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone

InChI

InChI=1S/C20H25N5O2/c1-27-17-6-4-5-16(15-17)20(26)25-13-11-24(12-14-25)19-8-7-18(21-22-19)23-9-2-3-10-23/h4-8,15H,2-3,9-14H2,1H3

InChI Key

KICJRRRMMGZZTH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.